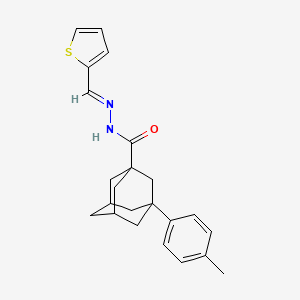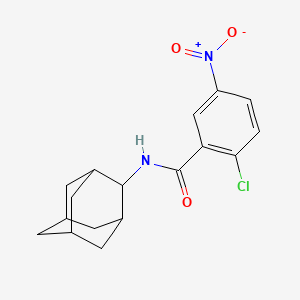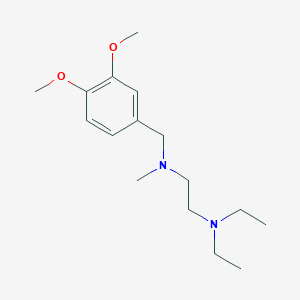
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted urea herbicides. It has been used for weed control in various crops, including cotton, citrus, sugarcane, and soybean. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-159°C. Its chemical formula is C9H10Cl2N2OS, and its molecular weight is 233.16 g/mol.
作用機序
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II in chloroplasts, which is responsible for the transfer of electrons during photosynthesis. This prevents the transfer of electrons, leading to a decrease in ATP production and ultimately, the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have toxic effects on aquatic organisms, such as fish, amphibians, and invertebrates. It can also accumulate in the soil and water, leading to long-term environmental impacts. In humans, Diuron exposure has been associated with an increased risk of cancer and reproductive disorders.
実験室実験の利点と制限
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its low cost, availability, and effectiveness in controlling a wide range of weeds. However, its limitations include its toxicity to aquatic organisms and the potential for long-term environmental impacts.
将来の方向性
Future research on Diuron could focus on developing alternative herbicides that are less toxic to the environment and have fewer long-term impacts. Additionally, research could explore the potential health effects of Diuron exposure in humans and ways to mitigate these risks. Finally, further studies could investigate the mechanisms of herbicide resistance in plants and how this can be overcome.
合成法
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3-methylbutylamine in the presence of a catalyst, such as triethylamine. The reaction yields Diuron as a solid product, which can be purified by recrystallization.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts, which leads to a decrease in ATP production. This results in the death of the plant due to the lack of energy.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2S/c1-8(2)5-6-15-12(17)16-11-4-3-9(13)7-10(11)14/h3-4,7-8H,5-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAOKUMXLYMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanol](/img/structure/B5758263.png)


![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)


![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)

![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)

![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)